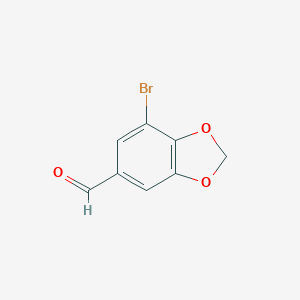

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWAGNRBILVLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368067 | |

| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-96-4 | |

| Record name | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a significant intermediate in the fields of medicinal chemistry and organic synthesis. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Nomenclature Clarification

The target compound, 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, is also commonly known in the literature as 6-bromopiperonal or 6-bromo-1,3-benzodioxole-5-carboxaldehyde. For clarity and consistency, this guide will utilize the IUPAC name, 6-bromo-1,3-benzodioxole-5-carbaldehyde.

Synthetic Pathways Overview

Two principal synthetic strategies have been identified for the preparation of 6-bromo-1,3-benzodioxole-5-carbaldehyde:

-

Pathway 1: Direct Bromination of Piperonal. This is a direct approach involving the electrophilic substitution of a bromine atom onto the piperonal ring.

-

Pathway 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-benzodioxole. This two-step route involves the initial bromination of 1,3-benzodioxole followed by the introduction of the aldehyde group via a Vilsmeier-Haack reaction.

The following sections will provide detailed experimental procedures and data for each pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) |

| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | >98 | - |

| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | 10-12 | >97 | 70-80 |

| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | C₈H₅BrO₃ | 229.03 | 128-132[1] | >97 | 77 (Vilsmeier-Haack) |

Pathway 1: Direct Bromination of Piperonal

This pathway offers a straightforward, one-step synthesis to the target compound.

Experimental Protocol

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of piperonal (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.2 eq).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford 6-bromo-1,3-benzodioxole-5-carbaldehyde.

Synthesis Pathway Diagram

Caption: Direct bromination of piperonal to yield the target compound.

Pathway 2: Vilsmeier-Haack Formylation of 5-Bromo-1,3-benzodioxole

This two-step pathway provides an alternative route to the desired product, starting from 1,3-benzodioxole.

Step 1: Synthesis of 5-Bromo-1,3-benzodioxole

Experimental Protocol:

Materials:

-

1,3-Benzodioxole

-

Ammonium bromide

-

30% Hydrogen peroxide

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure: [2]

-

In a round-bottomed flask, dissolve 1,3-benzodioxole (1.0 eq) and ammonium bromide (1.1 eq) in acetic acid.

-

Add 30% hydrogen peroxide (1.1 eq) dropwise to the stirring reaction mixture at room temperature.

-

Continue stirring and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain 5-bromo-1,3-benzodioxole.

Step 2: Vilsmeier-Haack Formylation

Experimental Protocol: [3]

Materials:

-

5-Bromo-1,3-benzodioxole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride

-

Sodium acetate

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in DMF, add (Chloromethylene)dimethyliminium Chloride (1.5 eq) at 0 °C.

-

Stir the mixture for 6.5 hours at room temperature.

-

Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 eq) in water.

-

Stir for an additional 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 6-bromo-1,3-benzodioxole-5-carbaldehyde. A yield of 77% has been reported for this type of transformation.[3]

Synthesis Pathway Diagram

Caption: A two-step synthesis involving bromination followed by Vilsmeier-Haack formylation.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 6-bromo-1,3-benzodioxole-5-carbaldehyde.

Caption: A generalized workflow for the synthesis and purification process.

This guide provides a foundational understanding of the synthetic routes to 6-bromo-1,3-benzodioxole-5-carbaldehyde. Researchers are encouraged to consult the cited literature for further details and to optimize the described conditions for their specific laboratory settings.

References

An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a brominated derivative of piperonal, belonging to the benzodioxole class of organic compounds. While research on this specific isomer is limited, its structural similarity to other biologically active benzodioxoles suggests potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, offering a valuable resource for researchers interested in its synthesis and potential applications. Due to the scarcity of published data, this guide also highlights areas where further investigation is warranted.

Chemical Properties

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, with the CAS Number 19522-96-4, is a solid at room temperature.[1] Its chemical structure features a benzodioxole ring system with a bromine atom at the 7-position and a carbaldehyde group at the 5-position. The empirical formula of the compound is C₈H₅BrO₃, and it has a molecular weight of 229.03 g/mol .[2]

Physical and Chemical Data

A summary of the available quantitative data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is presented in Table 1. Notably, a specific melting point for this compound is not widely reported in the available literature, representing a key data gap for its full characterization.

Table 1: Physicochemical Properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 19522-96-4 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | [2] |

| Physical State | Solid | [1] |

| Boiling Point | 316.7°C at 760 mmHg | [3] |

| Density | 1.782 g/cm³ | |

| Flash Point | 145.3°C | [3] |

| Refractive Index | 1.65 | [3] |

Experimental Protocols

A plausible synthetic approach for the 7-bromo isomer could potentially start from 3-bromo-4,5-dihydroxybenzaldehyde, followed by a methylenation reaction to form the dioxole ring. However, a specific, validated experimental protocol for this transformation is not currently published.

The following diagram illustrates a hypothetical synthetic pathway.

Caption: Hypothetical synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or the involvement of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde in any signaling pathways. The broader class of benzodioxole derivatives has been investigated for a range of biological activities, but these findings cannot be directly extrapolated to this specific isomer without experimental validation.

The logical relationship for investigating the biological activity of this compound would follow a standard drug discovery workflow.

Caption: Standard workflow for biological investigation of a novel compound.

Conclusion and Future Directions

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a chemical compound with established basic physicochemical properties but a significant lack of detailed experimental and biological data. The absence of a reported melting point, specific synthetic protocols, and any information on its biological activity presents a clear opportunity for further research. Scientists and drug development professionals interested in novel heterocyclic compounds could find this molecule to be a promising starting point for new investigations. Future work should focus on developing a reliable synthetic route, fully characterizing the compound, and exploring its potential pharmacological activities.

References

Spectroscopic and Synthetic Profile of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a significant derivative of piperonal. This compound, also known as 6-bromopiperonal, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document is intended to be a key resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The empirical formula for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is C₈H₅BrO₃, with a molecular weight of 229.03 g/mol .[1] The following sections and tables summarize the key spectroscopic data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.3 | s | 1H | Aromatic H-4 |

| ~7.1 | s | 1H | Aromatic H-6 |

| ~6.1 | s | 2H | Methylene (-OCH₂O-) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~152 | Aromatic C-7a |

| ~148 | Aromatic C-3a |

| ~131 | Aromatic C-5 |

| ~115 | Aromatic C-6 |

| ~112 | Aromatic C-4 |

| ~108 | Aromatic C-7 (C-Br) |

| ~102 | Methylene Carbon (-OCH₂O-) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aldehyde and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Interpretation |

| ~2850-2950 | C-H stretching (aromatic and aldehyde) |

| ~1680-1700 | C=O stretching (aldehyde) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O-C stretching (dioxole ring) |

| ~1040 | C-O-C stretching (dioxole ring) |

| ~930 | O-CH₂-O bending |

| ~800-900 | C-H bending (aromatic) |

| ~600-700 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

| m/z | Interpretation |

| 228, 230 | [M]⁺, Molecular ion |

| 227, 229 | [M-H]⁺ |

| 200, 202 | [M-CHO]⁺ |

| 149 | [M-Br]⁺ |

| 121 | [M-Br-CO]⁺ |

| 93 | [M-Br-CO-CO]⁺ |

| 65 | C₅H₅⁺ |

Experimental Protocols

The following sections detail the synthetic procedure for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde and generalized protocols for its spectroscopic analysis.

Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

The synthesis is achieved through the direct bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal) at room temperature.[2]

Materials:

-

1,3-benzodioxole-5-carbaldehyde (piperonal)

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

-

Deionized water

-

Ethanol

Procedure:

-

A solution of 1,3-benzodioxole-5-carbaldehyde is prepared by dissolving it in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

An equimolar amount of bromine, dissolved in glacial acetic acid, is added dropwise to the piperonal solution at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice-cold water.

-

A solution of sodium bisulfite is added to quench any unreacted bromine.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with deionized water.

-

The crude product is purified by recrystallization from ethanol to yield 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde as a solid.

Caption: Synthetic workflow for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Electron ionization (EI) is a common method for this type of molecule.

-

The data is reported as a mass-to-charge ratio (m/z).

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde. The provided data and protocols are intended to facilitate further research and application of this versatile chemical intermediate.

References

Technical Guide: Physical Properties of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the compound 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde. The information is presented for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Data

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a substituted aromatic aldehyde, possesses a unique set of physical characteristics crucial for its handling, application in synthesis, and potential biological activity. A summary of its key physical data is presented below.

Data Presentation: Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol |

| CAS Number | 19522-96-4 |

| Appearance | Solid (form not specified) |

| Melting Point | 125 °C |

| Boiling Point | 316.7 °C at 760 mmHg |

| Density | 1.782 g/cm³ |

| Flash Point | 145.3 °C |

| Vapor Pressure | 0.000403 mmHg at 25 °C |

| Refractive Index | 1.65 |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point compounds, the Thiele tube method offers a simple and effective means of determination.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling.

Solubility Determination

Understanding a compound's solubility is fundamental to its application in reactions and biological systems.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Sample and Solvent Mixing: A small, measured amount of the solid compound (e.g., 10 mg) is placed in a test tube, and a measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each of the tested solvents. For aqueous solutions, the pH can be tested to indicate acidic or basic properties.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized compound such as 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Caption: Workflow for the characterization of a novel chemical compound.

An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 19522-96-4)

Disclaimer: Publicly available technical data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS: 19522-96-4) is limited. This guide provides the available information for the specified compound and supplements it with comprehensive data on its well-characterized isomer, 6-bromo-1,3-benzodioxole-5-carbaldehyde (CAS: 15930-53-7), to offer a thorough technical overview of a representative brominated benzodioxole carbaldehyde.

Introduction

Substituted 1,3-benzodioxole (or methylenedioxybenzene) scaffolds are of significant interest to researchers in drug discovery and medicinal chemistry. These structures are present in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities. The introduction of a bromine atom and a carbaldehyde group onto the benzodioxole ring provides two reactive handles for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex bioactive molecules. This guide focuses on 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, providing available physicochemical data, a detailed synthesis protocol, and contextual information from its more studied isomer.

Physicochemical Properties

Quantitative data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is sparse. The table below summarizes the available information for the target compound and its isomer, 6-bromo-1,3-benzodioxole-5-carbaldehyde, also known as 6-bromopiperonal.

| Property | 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde | 6-bromo-1,3-benzodioxole-5-carbaldehyde |

| CAS Number | 19522-96-4 | 15930-53-7 |

| Molecular Formula | C₈H₅BrO₃ | C₈H₅BrO₃ |

| Molecular Weight | 229.03 g/mol | 229.03 g/mol [1] |

| Appearance | Solid (presumed) | White to light yellow powder/crystal[2] |

| Melting Point | Not reported | 128-132 °C[1] |

| Boiling Point | 316.7 °C at 760 mmHg (Predicted) | Not reported |

| Purity | >95% (as supplied by vendors) | >97% (as supplied by vendors)[2] |

Synthesis Protocols

Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

A synthetic route for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (referred to as compound 3 in the literature) has been recently described as an intermediate in the total synthesis of denitroaristolochic acids.

Experimental Protocol: (Adapted from Li et al., 2025)[3]

-

Step 1: Synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde (Precursor)

-

A solution of 3,4-dihydroxybenzaldehyde (10.00 g, 72.40 mmol) in anhydrous methanol (120 mL) is prepared under a nitrogen atmosphere and cooled to 0 °C using an ice-salt bath.

-

Liquid bromine (Br₂, 13.88 g, 86.88 mmol) is added dropwise at a controlled rate (0.5 mL/min), maintaining the temperature within ±2 °C.

-

After the addition is complete, the reaction mixture is gradually warmed to 30 °C and stirred continuously for 6 hours.

-

The resulting pale yellow precipitate is collected by vacuum filtration and washed sequentially with chilled water and cold methanol to yield the precursor.

-

-

Step 2: Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

-

To a dried 500 mL three-necked flask, add 3-bromo-4,5-dihydroxybenzaldehyde (11.00 g, 50.69 mmol), dibromomethane (CH₂Br₂, 13.22 g, 76.03 mmol), and anhydrous potassium carbonate (K₂CO₃, 35.03 g, 253.44 mmol).

-

Charge the flask with anhydrous N,N-dimethylformamide (DMF, 150 mL) under a nitrogen atmosphere.

-

Heat the mixture to 110 °C and maintain with constant stirring for 5 hours.

-

Upon completion, the product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography). The yield for this step is reported to be 76.7%.

-

Synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde

The 6-bromo isomer is commonly synthesized via the direct electrophilic bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal).

Experimental Protocol: (General procedure)

-

Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The electron-donating nature of the methylenedioxy group directs bromination to the position ortho to it.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water to remove acid, and then with a cold solvent like ethanol to remove impurities.

-

The crude product can be further purified by recrystallization.

Spectroscopic Data

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

No publicly available experimental NMR, IR, or Mass Spectrometry data for this specific isomer has been identified. Researchers synthesizing this compound would need to perform standard characterization.

-

Expected ¹H NMR: Two singlets in the aromatic region (for the protons at C-4 and C-6), a singlet for the aldehyde proton (~9.8-10.0 ppm), and a singlet for the methylenedioxy protons (~6.0-6.2 ppm).

-

Expected ¹³C NMR: Signals for the aldehyde carbonyl (~190 ppm), carbons of the benzodioxole ring (including the C-Br carbon), and the methylenedioxy carbon (~102 ppm).

-

Expected IR: Characteristic peaks for the aldehyde C=O stretch (~1680-1700 cm⁻¹), aromatic C-H stretches, and C-O stretches of the dioxole ring.

-

Expected MS: A molecular ion peak exhibiting the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

6-bromo-1,3-benzodioxole-5-carbaldehyde

-

¹H NMR: The spectrum is expected to show two singlets for the aromatic protons, a singlet for the aldehyde proton, and a singlet for the methylenedioxy protons.

-

¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

IR: Key absorptions would include the aldehyde C=O stretch and C-O stretches from the dioxole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion [M]⁺ with peaks at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation would involve the loss of a hydrogen atom ([M-H]⁺) or the formyl group ([M-CHO]⁺).

Applications in Drug Development and Research

The benzodioxole moiety is a key structural feature in many biologically active compounds. The presence of a bromine atom offers a site for further synthetic elaboration, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making brominated benzodioxoles valuable building blocks.

Reported Biological Activities of Brominated Benzodioxole Derivatives:

| Biological Activity | Compound Class/Example | Findings |

| Antimicrobial Activity | 6-bromopiperonal | Showed inhibitory activity against E. coli, S. aureus, and B. subtilis in an agar well diffusion assay.[4] |

| COX Inhibition | Benzodioxole acetate derivatives with halogen substituents | A derivative with bromine (compound 3b ) showed potent activity against both COX-1 (IC₅₀ = 1.12 µM) and COX-2 (IC₅₀ = 1.3 µM), suggesting potential as an anti-inflammatory agent.[3] |

| Cytotoxic Activity | Halogenated Benzodioxole acetate derivatives | Compound 3e (containing iodine) was the most cytotoxic against HeLa cervical cancer cells with a CC₅₀ value of 219 µM.[3] |

| Hypoglycemic Potential | Methyl 2-(6-(2-bromobenzoyl)benzo[d][1]dioxol-5-yl)acetate | This compound significantly reduced blood glucose levels in a diabetic mouse model and showed potent inhibitory activity against α-amylase, an important target in diabetes management.[4] |

The general workflow for utilizing these intermediates in drug discovery is outlined below.

References

An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzodioxole moiety in various biologically active molecules.

Molecular Structure and Identification

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is an aromatic aldehyde characterized by a benzodioxole ring system with a bromine atom and a formyl group attached to the benzene ring at positions 7 and 5, respectively.

Below is a 2D representation of the molecular structure:```dot digraph "7-bromo-2H-1,3-benzodioxole-5-carbaldehyde" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="CH2"]; C8 [label="C"]; O3 [label="O"]; H1 [label="H"]; Br [label="Br"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Dioxole ring C1 -- O1; O1 -- C7; C7 -- O2; O2 -- C2;

// Substituents C4 -- C8; C8 -- O3 [style=double]; C8 -- H1; C6 -- Br;

// Aromatic bonds (double bonds in Kekule structure) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Positioning {rank=same; C3; C4; C5;} {rank=same; C2; C1; C6;} {rank=same; O2; O1;} C7 [pos="0.5,1.2!"]; C8 [pos="3.5,0!"]; O3 [pos="4.2,-0.5!"]; H1 [pos="3.5,0.5!"]; Br [pos="-2.5,-1!"]; }

Caption: Generalized workflow for the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Detailed Methodology (Generalized)

-

Dissolution: Dissolve 1,3-benzodioxole-5-carbaldehyde (piperonal) in a suitable inert solvent, such as glacial acetic acid or a chlorinated solvent.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the reaction mixture. The addition should be carried out at a controlled temperature, often at or below room temperature, to manage the exothermic reaction and improve selectivity.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water. If an acidic solvent was used, neutralize it with a base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined.

Applications in Drug Development

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with a wide range of biological activities. These activities include anticancer, anti-inflammatory, and antihypertensive properties. The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or altering its metabolic profile. Therefore, 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde serves as a valuable building block for the synthesis of novel drug candidates. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Conclusion

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a synthetically accessible derivative of piperonal with potential applications in medicinal chemistry. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its properties can be inferred from related compounds. The provided generalized synthesis protocol offers a starting point for its preparation, which can be optimized for specific research needs. Further investigation into the biological activities of derivatives of this compound is warranted.

An In-depth Technical Guide to the Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods, this guide focuses on a strategic two-step approach, commencing with the preparation of a key intermediate, 4-bromo-1,2-methylenedioxybenzene, followed by its regioselective formylation.

Core Starting Materials and Synthetic Strategy

The synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with the direct regioselective bromination of piperonal, which predominantly yields the 6-bromo isomer.

The proposed synthetic pathway involves:

-

Bromination of 1,2-methylenedioxybenzene: This initial step produces the crucial intermediate, 4-bromo-1,2-methylenedioxybenzene.

-

Formylation of 4-bromo-1,2-methylenedioxybenzene: The introduction of a formyl group at the C-5 position of the benzodioxole ring system is the final step to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1,2-methylenedioxybenzene

This procedure details the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS) as the brominating agent.

Reaction:

Figure 1: Synthesis of 4-bromo-1,2-methylenedioxybenzene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-methylenedioxybenzene | 122.12 | 70 g (assuming 92% purity) | ~0.53 |

| N-Bromosuccinimide (NBS) | 177.98 | 100 g | 0.56 |

| Chloroform (dry) | 119.38 | 260 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 70 g of 1,2-methylenedioxybenzene (assuming 92% purity, ~0.53 moles) and 260 mL of dry chloroform.

-

Add 100 g (0.56 moles) of N-bromosuccinimide to the solution.

-

Heat the mixture to reflux with stirring for 3 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the succinimide precipitate. Wash the precipitate with two 20 mL portions of chloroform.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting residue is then purified by vacuum distillation. The fraction distilling at 125-135 °C (at 40 mmHg) is collected.

-

The distilled product is diluted with twice its volume of diethyl ether, stored over solid sodium hydroxide for 3 hours, and then washed thoroughly with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Quantitative Data:

| Product | Yield | Purity |

| 4-bromo-1,2-methylenedioxybenzene | 72 g (67% of theory) | Sufficient for the next step |

Step 2: Formylation of 4-bromo-1,2-methylenedioxybenzene

Two primary methods are proposed for the regioselective formylation of 4-bromo-1,2-methylenedioxybenzene to yield 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: Lithiation-Formylation and the Vilsmeier-Haack reaction.

This method is expected to provide high regioselectivity due to the ortho-directing effect of the bromine atom in the lithium-halogen exchange reaction.

Reaction:

Figure 2: Proposed lithiation-formylation route.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| 4-bromo-1,2-methylenedioxybenzene | 201.02 |

| n-Butyllithium (n-BuLi) | 64.06 |

| Tetrahydrofuran (THF), anhydrous | 72.11 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |

| Hydrochloric acid (HCl), aqueous solution | 36.46 |

Proposed Procedure:

-

Dissolve 4-bromo-1,2-methylenedioxybenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2][3] The regioselectivity on the 4-bromo-1,2-methylenedioxybenzene substrate would be influenced by both the activating methylenedioxy group and the deactivating but ortho-, para-directing bromo group. This may lead to a mixture of isomers, with the 7-bromo- isomer being a potential product.

Reaction:

Figure 3: Alternative Vilsmeier-Haack formylation route.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| 4-bromo-1,2-methylenedioxybenzene | 201.02 |

| Phosphorus oxychloride (POCl₃) | 153.33 |

| N,N-Dimethylformamide (DMF) | 73.09 |

| Sodium acetate | 82.03 |

General Procedure:

-

To a solution of 4-bromo-1,2-methylenedioxybenzene in DMF, add phosphorus oxychloride dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and add a solution of sodium acetate.

-

Stir until the hydrolysis is complete.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, likely requiring chromatographic separation of isomers.

Logical Workflow for Synthesis and Analysis

Figure 4: Overall workflow for the synthesis and analysis.

Conclusion

The synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a challenging yet achievable goal for researchers in the field of organic and medicinal chemistry. The outlined two-step approach, starting from the bromination of 1,2-methylenedioxybenzene followed by a regioselective formylation, presents a logical and viable pathway. The proposed lithiation-formylation method offers the most promising route to the desired product with high regioselectivity. Further experimental validation and optimization of the formylation step are recommended to establish a robust and high-yielding protocol. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a halogenated derivative of piperonal. Due to the limited availability of detailed experimental data and biological studies for this specific isomer, this document also includes relevant information on the closely related and more extensively studied 6-bromo-1,3-benzodioxole-5-carbaldehyde to offer a broader context for its potential properties and applications.

Core Compound Details

7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde , also known as 7-bromopiperonal, is a synthetic organic compound. The benzodioxole moiety is a key structural feature in a variety of naturally occurring and synthetic compounds with significant biological activities. The introduction of a bromine atom to the aromatic ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological targets and pharmacokinetic profile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 19522-96-4 | N/A |

| Molecular Formula | C₈H₅BrO₃ | N/A |

| Molecular Weight | 229.03 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

Caption: Proposed synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

General Experimental Protocol for Methylenation (Hypothetical)

Materials:

-

3-bromo-4,5-dihydroxybenzaldehyde

-

Dibromomethane (CH₂Br₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-bromo-4,5-dihydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

-

Add dibromomethane to the suspension.

-

Heat the reaction mixture with stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Spectroscopic Data

The following spectroscopic data has been reported for a compound identified as 7-bromobenzo[d][1][2]dioxole-5-carbaldehyde.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹H NMR | 9.80 | s | - | DMSO-d₆ |

| 7.53 | d | 7.9 | DMSO-d₆ | |

| 7.31 | s | - | DMSO-d₆ | |

| 7.13 | d | 7.9 | DMSO-d₆ | |

| 6.17 | s | - | DMSO-d₆ | |

| ¹³C NMR | 190.9 | - | - | DMSO-d₆ |

| 152.7 | - | - | DMSO-d₆ | |

| 148.3 | - | - | DMSO-d₆ | |

| 131.5 | - | - | DMSO-d₆ | |

| 128.5 | - | - | DMSO-d₆ | |

| 108.5 | - | - | DMSO-d₆ | |

| 106.2 | - | - | DMSO-d₆ | |

| 102.3 | - | - | DMSO-d₆ |

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde are not extensively documented, the broader class of bromo-substituted benzodioxole derivatives has shown promise in various therapeutic areas. The benzodioxole scaffold is a known pharmacophore, and the introduction of a bromine atom can enhance biological activity.

Context from Related Compounds:

-

Anticancer Activity: Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. For instance, certain benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The bromo-substituent can potentially enhance these activities.

-

Antimicrobial Properties: Brominated aromatic compounds are known to possess antimicrobial properties. It is plausible that 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde and its derivatives could exhibit activity against various bacterial and fungal strains.

-

Enzyme Inhibition: The benzodioxole moiety is a known inhibitor of cytochrome P450 enzymes. This property can be exploited in drug design to modulate the metabolism of co-administered drugs. The bromine atom can further influence the inhibitory potency and selectivity.

Logical Relationship for Potential Drug Development

Caption: A logical workflow for the development of drug candidates.

Conclusion

7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde represents a potentially valuable, yet understudied, building block for medicinal chemistry and materials science. While detailed experimental and biological data for this specific isomer are limited, the known activities of related bromo-substituted benzodioxole derivatives suggest a range of potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic and material science potential. The information provided in this guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

Potential Biological Activities of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is limited in publicly available scientific literature. This technical guide, therefore, presents a comprehensive overview of the potential biological activities of this compound based on data from its close structural analog, 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal), and the broader class of benzodioxole derivatives. The information provided herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

The 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including antimicrobial and anticancer activities. The introduction of a bromine atom to the benzodioxole ring, as seen in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, is anticipated to modulate its electronic properties and lipophilicity, potentially influencing its biological profile. This whitepaper explores the plausible biological activities of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde by examining the known activities of its isomer, 6-bromopiperonal, and other related benzodioxole derivatives.

Synthesis

A plausible synthetic route for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde would likely involve the formylation of a pre-brominated 1,3-benzodioxole precursor to control the regioselectivity of the aldehyde group introduction.

Potential Biological Activities

Based on the activities of structurally similar compounds, 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is predicted to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Aromatic aldehydes are known to possess antimicrobial properties, and this activity can be enhanced by the presence of halogen substituents. Studies on 6-bromopiperonal have demonstrated its potential as an antimicrobial agent.

Qualitative Antimicrobial Activity of 6-bromopiperonal

The antimicrobial activity of 6-bromopiperonal has been evaluated using the agar diffusion method, with the results summarized in the table below.

| Microorganism | Concentration | Zone of Inhibition (mm) |

| Escherichia coli | 5% | 6.0 |

| 2.5% | 7.0 | |

| Staphylococcus aureus | 5% | 6.0 |

| 2.5% | 10.0 | |

| Bacillus subtilis | 5% | 12.0 |

| 2.5% | 7.0 | |

| Tetracycline (Standard) | - | 9.0 - 12.0 |

| Streptomycin (Standard) | - | 10.0 - 12.0 |

| Data from a study on the facile derivatization and antimicrobial activities of 1,3-benzodioxole-5-carboxaldehyde. |

The data suggests that 6-bromopiperonal exhibits inhibitory activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. It is plausible that 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde would display a similar spectrum of activity. The mechanism of action for antimicrobial aldehydes is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Anticancer Activity

The 1,3-benzodioxole moiety is present in several natural and synthetic compounds with demonstrated anticancer activity.[1] The conjugation of this scaffold with other pharmacophores has been a successful strategy in the development of novel anticancer agents. For instance, certain 1,3-benzodioxole derivatives have been shown to improve the anti-tumor efficiency of arsenicals by inhibiting the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells.[1]

While no direct cytotoxicity data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is available, various brominated benzodioxole derivatives have been investigated for their anticancer potential. The IC50 values for some of these compounds against different cancer cell lines are presented below.

Cytotoxicity of Selected Brominated Benzodioxole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 |

| 1-benzyl-5-bromo-3-(2-(4-p-tolylthiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 |

| Data from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents. |

The brominated benzofuran derivative, compound VIII , has shown significant selective toxicity towards human leukemia cells.[2]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound VIII (a brominated benzofuran) | K562 (Leukemia) | 5.0 |

| HL-60 (Leukemia) | 0.1 | |

| Data from a study on the synthesis of new benzofuran derivatives as potential anticancer agents.[2] |

These findings suggest that the incorporation of a bromine atom into a heterocyclic scaffold can contribute to potent and selective anticancer activity. The mechanism of action for such compounds may involve the induction of apoptosis through various signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activities of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, biological screening, and mechanism of action studies of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: A potential signaling pathway for the anticancer activity of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, based on the known mechanisms of related compounds.

Conclusion

While direct experimental data for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is currently unavailable, the analysis of its structural analog, 6-bromopiperonal, and the broader class of benzodioxole derivatives strongly suggests its potential as a biologically active compound. Preliminary evidence points towards possible antimicrobial and anticancer activities. This technical whitepaper provides a foundational guide for researchers and drug development professionals to initiate further investigation into this promising molecule. The detailed experimental protocols and hypothetical signaling pathways offer a starting point for comprehensive in vitro and in vivo studies to elucidate its precise pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a vital heterocyclic compound with applications in organic synthesis and potential in drug discovery. This document details its chemical properties, a validated synthetic protocol, and available spectroscopic data.

Introduction

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, also known as 7-bromopiperonal, is an aromatic aldehyde belonging to the benzodioxole class of compounds. The benzodioxole moiety is a common scaffold in natural products and has been identified as a key pharmacophore in numerous biologically active molecules. The introduction of a bromine atom at the 7-position of the benzodioxole ring system offers a valuable handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecular architectures. While the historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its utility in contemporary organic chemistry, particularly in the synthesis of bioactive molecules, is increasingly recognized.

Chemical Properties and Data Presentation

A summary of the key chemical properties for 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 7-bromo-1,3-benzodioxole-5-carbaldehyde | [1] |

| CAS Number | 19522-96-4 | [2][3][4] |

| Molecular Formula | C₈H₅BrO₃ | [1][3] |

| Molecular Weight | 229.03 g/mol | |

| Appearance | Solid |

Experimental Protocols

A detailed and reproducible experimental protocol for the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde has been recently reported.[2] The synthesis proceeds in two main steps starting from commercially available 3,4-dihydroxybenzaldehyde.

Step 1: Synthesis of 3-bromo-4,5-dihydroxybenzaldehyde

Materials:

-

3,4-dihydroxybenzaldehyde

-

Anhydrous methanol

-

Liquid bromine (Br₂)

-

Nitrogen gas supply

-

Ice-salt bath

-

Pressure-equalizing dropping funnel

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,4-dihydroxybenzaldehyde (10.00 g, 72.40 mmol) in anhydrous methanol (120 mL).

-

Cool the solution to 0 °C using an ice-salt bath.

-

Add liquid bromine (13.88 g, 86.88 mmol) dropwise using a pressure-equalizing dropping funnel at a controlled rate of 0.5 mL/min. It is crucial to maintain the temperature fluctuation within ±2 °C during the addition.

-

After the complete addition of bromine, allow the reaction mixture to gradually warm to 30 °C at a rate of 2 °C/min.

-

Stir the reaction mixture continuously for 6 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, 3-bromo-4,5-dihydroxybenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

Materials:

-

3-bromo-4,5-dihydroxybenzaldehyde (from Step 1)

-

Dibromomethane (CH₂Br₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Nitrogen gas supply

-

Three-necked flask

Procedure:

-

To a dried 500 mL three-necked flask, add 3-bromo-4,5-dihydroxybenzaldehyde (11.00 g, 50.69 mmol), dibromomethane (13.22 g, 76.03 mmol), and anhydrous potassium carbonate (35.03 g, 253.44 mmol).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (150 mL) to the flask.

-

Heat the reaction mixture to 110 °C and maintain this temperature with constant stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated and purified using standard work-up and chromatographic techniques to yield 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Spectroscopic Data

The structural confirmation of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is based on a combination of spectroscopic techniques. The following table summarizes the available data.

| Technique | Data | Reference |

| ¹H NMR | Data is available in the literature, typically showing characteristic signals for the aldehydic proton, the aromatic protons, and the methylenedioxy protons. | [2] |

| ¹³C NMR | Expected signals would include the carbonyl carbon of the aldehyde, aromatic carbons, and the methylene carbon of the dioxole ring. | [2] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch and aromatic C-H and C=C stretches. |

Note: While a recent publication provides the synthesis, the specific numerical data for the spectra were not available in the provided search results. Researchers should refer to the supplementary information of the cited article for detailed spectral data.

Applications in Drug Development and Signaling Pathways

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. The presence of the bromine atom in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde provides a key reactive site for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile generation of libraries of novel compounds for biological screening.

While specific signaling pathways directly modulated by 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde are not yet elucidated in the public domain, its derivatives are being investigated for various therapeutic applications. For instance, benzodioxole-containing compounds have been explored as anticancer agents, antimicrobials, and modulators of various enzymes and receptors.

The general synthetic utility of this compound in creating diverse molecular entities is depicted in the following workflow diagram.

Caption: Synthetic pathway and derivatization potential.

This workflow illustrates the synthesis of the target compound and its subsequent use as a versatile building block in the generation of diverse chemical libraries for screening against various biological targets. The aldehyde functionality itself can also be readily transformed, further expanding the accessible chemical space for drug discovery programs.

Conclusion

7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is a valuable and versatile intermediate in organic synthesis. While its early history is not well-defined, its importance in contemporary research, particularly in the synthesis of potential therapeutic agents, is evident. The provided detailed synthetic protocol offers a reliable method for its preparation, and the summarized data serves as a useful reference for researchers. The strategic placement of the bromine atom and the aldehyde group on the benzodioxole core makes this compound a highly attractive starting material for the development of novel molecules with potential applications in medicine and materials science. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. 7-bromo-1,3-benzodioxole-5-carbaldehyde19522-96-4,Purity95%_Alinda Chemical Ltd. [molbase.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, a valuable building block in the development of novel therapeutic agents and other fine chemicals. The synthetic route described herein involves a two-step process commencing with the regioselective bromination of 1,3-benzodioxole-5-carbaldehyde (piperonal), followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C-7 position.

Introduction

Derivatives of 1,3-benzodioxole are prevalent scaffolds in medicinal chemistry and natural products, exhibiting a wide range of biological activities. The targeted introduction of a bromine atom and an additional formyl group onto the benzodioxole ring, as in 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, provides a versatile platform for further molecular elaboration. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group offers a handle for derivatization through reactions such as reductive amination, Wittig reactions, and condensations. This application note outlines a reliable synthetic pathway and provides detailed protocols for the preparation and characterization of this key intermediate.

Data Presentation

The following tables summarize the key physical and quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) |  | C₈H₆O₃ | 150.13 | 35-39 |

| 6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-Bromopiperonal) |  | C₈H₅BrO₃ | 229.03 | 128-132[1] |

| 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde |  | C₈H₅BrO₃ | 229.03 | Not available |

Table 2: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Electrophilic Bromination | 1,3-Benzodioxole-5-carbaldehyde | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | 85-95 |

| 2 | Vilsmeier-Haack Formylation | 6-Bromo-1,3-benzodioxole-5-carbaldehyde | 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde | 70-80 |

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde (6-Bromopiperonal)

This protocol describes the regioselective bromination of 1,3-benzodioxole-5-carbaldehyde at the position ortho to the formyl group and para to the methylenedioxy bridge.

Materials:

-

1,3-Benzodioxole-5-carbaldehyde (Piperonal)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.0 g (0.1 mol) of 1,3-benzodioxole-5-carbaldehyde in 75 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 5.3 mL (0.105 mol) of bromine in 25 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into 500 mL of ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral.

-

To remove any unreacted bromine, wash the solid with a small amount of cold saturated aqueous sodium thiosulfate solution, followed by cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to afford white to off-white crystals of 6-bromo-1,3-benzodioxole-5-carbaldehyde.

-

Dry the purified product under vacuum. A typical yield is in the range of 85-95%.

Step 2: Synthesis of 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of 6-bromo-1,3-benzodioxole-5-carbaldehyde to introduce a second aldehyde group at the 7-position.[2][3][4]

Materials:

-

6-Bromo-1,3-benzodioxole-5-carbaldehyde

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium acetate solution

-

Ice

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 20 mL of anhydrous N,N-dimethylformamide.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add 9.2 mL (0.1 mol) of phosphorus oxychloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 11.45 g (0.05 mol) of 6-bromo-1,3-benzodioxole-5-carbaldehyde in 50 mL of anhydrous dichloromethane to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is approximately 6-7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde as a solid. A typical yield is in the range of 70-80%.

Visualizations

Synthesis Pathway

Caption: Synthetic route to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Workflow for the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, also known as 6-bromopiperonal. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted benzodioxole derivatives, which are key structural motifs in many pharmaceuticals and biologically active compounds.

The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing specific protocols and quantitative data where available in the scientific literature.

Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-1,3-benzodioxole-5-carbaldehydes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is particularly effective for the arylation of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde, enabling the synthesis of a diverse library of 7-aryl derivatives.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | Data not available |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 24 | Data not available |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir at the indicated temperature for the specified time.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2H-1,3-benzodioxole-5-carbaldehyde.

Heck Reaction: Synthesis of 7-Vinyl-2H-1,3-benzodioxole-5-carbaldehydes

The Heck reaction provides a powerful method for the alkenylation of aryl halides, allowing for the introduction of vinyl groups at the 7-position of the benzodioxole core.

Reaction Scheme:

Caption: General scheme of the Heck reaction.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | Data not available |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | Data not available |

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a sealed tube, combine 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst, the ligand (if required), and the base.

-

Inert Atmosphere: Purge the tube with an inert gas.

-

Solvent Addition: Add the solvent.

-

Reaction: Seal the tube and heat in an oil bath at the specified temperature with stirring for the indicated time.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate solvent. The filtrate is then washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Sonogashira Coupling: Synthesis of 7-Alkynyl-2H-1,3-benzodioxole-5-carbaldehydes